5-Dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine
CAS No.: 913983-17-2
Cat. No.: VC2287450
Molecular Formula: C10H12N2O2
Molecular Weight: 192.21 g/mol
* For research use only. Not for human or veterinary use.
![5-Dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine - 913983-17-2](/images/structure/VC2287450.png)
Specification
CAS No. | 913983-17-2 |
---|---|
Molecular Formula | C10H12N2O2 |
Molecular Weight | 192.21 g/mol |
IUPAC Name | 5-(dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine |
Standard InChI | InChI=1S/C10H12N2O2/c1-13-10(14-2)8-5-7-3-4-11-9(7)12-6-8/h3-6,10H,1-2H3,(H,11,12) |
Standard InChI Key | ACLBNCNOVBNVSE-UHFFFAOYSA-N |
SMILES | COC(C1=CN=C2C(=C1)C=CN2)OC |
Canonical SMILES | COC(C1=CN=C2C(=C1)C=CN2)OC |
Introduction
Chemical Structure and Properties
Basic Identification
5-Dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound characterized by a fused ring system consisting of pyrrole and pyridine components, with a dimethoxymethyl group substituent at position 5. This structural arrangement contributes to its unique chemical properties and potential reactivity patterns.
Property | Value |
---|---|
CAS Number | 913983-17-2 |
Molecular Formula | C₁₀H₁₂N₂O₂ |
Molecular Weight | 192.21 g/mol |
MDL Number | MFCD08741524 |
Standard Purity | 97% |
The compound features a pyrrolopyridine core structure with the characteristic 1H-pyrrolo[2,3-b]pyridine arrangement, which forms the basic scaffold found in multiple biologically relevant compounds . The dimethoxymethyl group at position 5 introduces potential for hydrogen bonding and modified lipophilicity compared to other pyrrolopyridine derivatives.
Structural Comparison
While limited direct research exists on 5-Dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine, examining structurally related compounds provides contextual understanding. A closely related compound, 5-Chloro-4-(dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine, differs by having a chlorine atom at position 5 and the dimethoxymethyl group at position 4 . These structural differences likely impact reactivity profiles, binding properties, and potential applications in chemical synthesis or pharmaceutical development.
Physical Properties
Based on its structural characteristics, 5-Dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine is expected to be a solid at room temperature. The dimethoxymethyl group likely enhances its solubility in organic solvents compared to unsubstituted pyrrolopyridines, while the nitrogen atoms in the heterocyclic system provide opportunities for hydrogen bonding, potentially affecting its solubility in protic solvents .
Chemical Reactivity and Stability
Reactive Sites
Based on the structural characteristics of 5-Dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine:
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The pyrrole NH group serves as a potential hydrogen bond donor and site for electrophilic substitution
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The dimethoxymethyl group represents a protected aldehyde functionality, potentially convertible to other functional groups under appropriate conditions
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The pyrrolopyridine scaffold contains several positions susceptible to electrophilic or nucleophilic attack
Studies on related compounds indicate that unsubstituted positions on the pyrrolopyridine core can undergo oxidation or electrophilic substitution. For example, research on compound 8 (a 1H-pyrrolo[3,2-c]pyridine derivative) demonstrated that solutions underwent slow air oxidation across the double bond between positions C-2 and C-3, suggesting potential instability at these positions in similar structures .
Structure-Based Applications
Role in Chemical Libraries
Compounds like 5-Dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine often serve important functions in chemical libraries used for drug discovery and development. The pyrrolopyridine scaffold has demonstrated utility in kinase-focused libraries, as evidenced by the discovery of selective MPS1 inhibitors through high-throughput screening approaches .
The dimethoxymethyl functionality potentially serves as:
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A masked aldehyde group for further derivatization
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A handle for introducing structural diversity
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A moiety that can influence pharmacokinetic properties in potential drug candidates
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